molecular formula C10H16ClN3 B2538612 1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2171341-80-1

1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride

Cat. No. B2538612
CAS RN: 2171341-80-1
M. Wt: 213.71
InChI Key: ZNNDMPVDZZSPAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the azabicycloheptane structure in separate steps, followed by their combination. The methyl group could be introduced via a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and azabicycloheptane rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the azabicycloheptane is a seven-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can participate in various reactions such as substitutions, additions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could contribute to its polarity and potentially its solubility in certain solvents .

Scientific Research Applications

Role in Organic Synthesis

Pyrazole derivatives, such as the compound , are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed . These variations give the pyrazoles diverse and valuable synthetical properties .

Biological Applications

Pyrazole derivatives have demonstrated different biological activities . They have been found to be effective as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them a valuable resource in the development of new drugs and therapies.

Photophysical Properties

Pyrazoles have exceptional photophysical properties . This makes them useful in various applications, including the development of new materials and technologies.

Industrial Applications

Pyrazoles have high synthetical versatility that allows the obtention of industrially crucial chemicals . This makes them valuable in various sectors of the chemical industry, including medicine and agriculture .

Use in Multicomponent Processes

Pyrazole derivatives have been used in multicomponent processes . These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Use as a Building Block in Synthesis

1-methyl-1H-pyrazol-4-amine, a related compound, is a heterocyclic building block used in synthesis . It’s reasonable to assume that “1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride” could have similar applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Safety and Hazards

As with any chemical compound, handling “1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, given the known biological activity of many pyrazole derivatives .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-13-7-9(6-12-13)10-4-2-8(10)3-5-11-10;/h6-8,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDMPVDZZSPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C23CCC2CCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride

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